Trelagliptin Trifluoroacetic Acid Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trelagliptin Trifluoroacetic Acid Salt, also known as this compound, is a useful research compound. Its molecular formula is C20H21F4N5O4 and its molecular weight is 471.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
This suggests that Trelagliptin Trifluoroacetic Acid Salt may have similar pharmacokinetic properties, providing long-lasting effects and potentially improving patient compliance due to less frequent dosing .
Result of Action
The molecular effect of this compound is the inhibition of DPP-4, leading to increased levels of active incretin hormones . On a cellular level, this results in increased insulin secretion and decreased glucagon release, leading to a decrease in blood glucose levels . In a clinical setting, this compound has shown efficacy in improving glycemic control in patients with type 2 diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that Trifluoroacetic acid and its salts are highly soluble and have been detected in various environmental settings, including rain, fog, and water bodies Therefore, environmental factors such as pH, temperature, and the presence of other substances could potentially influence the stability and efficacy of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Trelagliptin Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, affecting its pharmacological properties.
Reduction: This reaction can modify the compound’s structure, potentially enhancing its efficacy.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Trelagliptin Trifluoroacetic Acid Salt has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other DPP-4 inhibitors such as:
- Sitagliptin
- Saxagliptin
- Alogliptin
- Linagliptin
Uniqueness
Properties
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2.C2HF3O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;3-2(4,5)1(6)7/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;(H,6,7)/t15-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRCIXKRLHWPJO-XFULWGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F4N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678830 |
Source
|
Record name | Trifluoroacetic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)-4-fluorobenzonitrile (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928201-45-0 |
Source
|
Record name | Trifluoroacetic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)-4-fluorobenzonitrile (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.